
5-Chloro-4-methylthiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methylthiazole-2-carbaldehyde is an organic compound with the molecular formula C5H4ClNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylthiazole-2-carbaldehyde typically involves the chlorination of 4-methylthiazole-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methylthiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 5-Chloro-4-methylthiazole-2-carboxylic acid.
Reduction: 5-Chloro-4-methylthiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-methylthiazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylthiazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiazole ring also contributes to the compound’s biological activity by interacting with various molecular targets, including receptors and enzymes involved in metabolic pathways .
Similar Compounds:
5-Methylthiazole-2-carbaldehyde: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
4-Methylthiazole-2-carbaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity patterns. The chlorine atom enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This property is particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity .
Properties
Molecular Formula |
C5H4ClNOS |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
5-chloro-4-methyl-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3 |
InChI Key |
CETPRBUBVZEGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


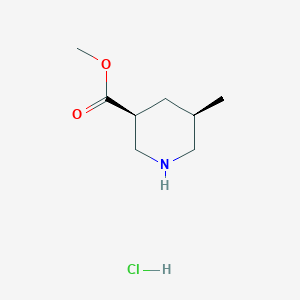
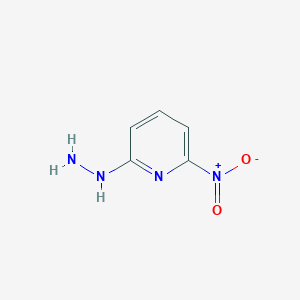
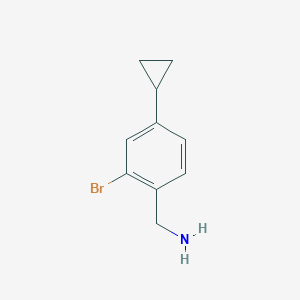
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
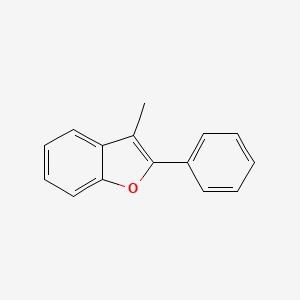
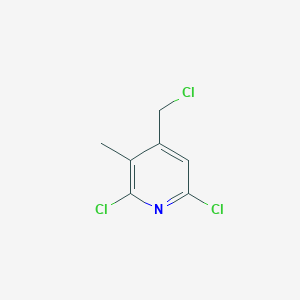
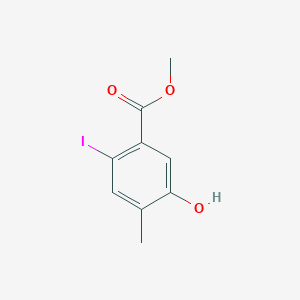
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)

